molecular formula C13H15N3O2 B2856599 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-28-9

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Cat. No.: B2856599
CAS No.: 1006466-28-9
M. Wt: 245.282
InChI Key: CTWSSQTXGUKAJM-UHFFFAOYSA-N
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Description

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the reaction of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with 4-aminobenzoic acid in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The benzoic acid moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is unique due to its specific structural features, such as the amino-methyl linkage connecting the pyrazole ring to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-11(8-15-16(9)2)7-14-12-5-3-10(4-6-12)13(17)18/h3-6,8,14H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWSSQTXGUKAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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